molecular formula C24H24N4O4S B2563311 ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate CAS No. 1037168-55-0

ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate

Cat. No.: B2563311
CAS No.: 1037168-55-0
M. Wt: 464.54
InChI Key: FIUZEZFXKXWIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:

  • Imidazo[1,2-c]quinazolinone scaffold: This bicyclic system combines imidazole and quinazoline moieties, often associated with bioactivity in medicinal chemistry.
  • Sulfanyl acetate ester group: The –S–CH2–COOEt moiety at position 5 enhances solubility and may act as a metabolic handle.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with analogs studied for anti-inflammatory, antimicrobial, or enzyme-inhibitory activities .

Properties

IUPAC Name

ethyl 2-[[2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-2-32-21(30)15-33-24-27-18-11-7-6-10-17(18)22-26-19(23(31)28(22)24)12-13-20(29)25-14-16-8-4-3-5-9-16/h3-11,19H,2,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUZEZFXKXWIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the benzylcarbamoyl group and the ethyl ester moiety. Common reagents used in these reactions include benzylamine, ethyl chloroacetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid heterocyclic core and substituent arrangement. Below is a comparative analysis with structurally related molecules:

Core Heterocycle Analysis

  • Imidazo[1,2-c]quinazolinone vs. Quinazoline (1a-f): The target’s fused imidazole-quinazoline system may confer greater rigidity and binding selectivity compared to the simpler 3,4-dihydroquinazoline in SC-558 analogs. The latter’s COX-2 inhibition is highly substituent-dependent, with electron-withdrawing groups (e.g., Cl, Br) enhancing potency .
  • Benzothiazole/Benzoxazole vs. Imidazoquinazolinone: Benzo[d]thiazole and benzoxazole cores (–4) are smaller and less polar, favoring membrane permeability. However, the imidazoquinazolinone’s nitrogen-rich structure may improve interactions with enzymatic active sites .
  • Triazole (): The 1,2,4-triazole core is a common pharmacophore in antifungal and antiviral agents. Its planar structure contrasts with the bicyclic imidazoquinazolinone, which could influence stacking interactions with biological targets .

Substituent-Driven Properties

  • Sulfanyl Acetate Ester : Present in both the target compound and ’s triazole derivative, this group improves solubility and may serve as a prodrug moiety (hydrolyzable to free thiol or carboxylic acid). In SC-558 analogs, ester groups (e.g., 1f’s (C=O)OCH2CH3) similarly modulate bioavailability .
  • Benzylcarbamoyl vs. In contrast, the rigid benzamido group in ’s compound may favor π-π stacking .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step heterocyclic condensation, analogous to methods in (benzothiazole-indole fusion) and (benzoxazole functionalization).
  • Structure-Activity Relationships (SAR): Electron-deficient heterocycles (e.g., imidazoquinazolinone) may enhance binding to polar enzyme active sites. Bulkier substituents (e.g., benzylcarbamoyl) could improve selectivity but reduce metabolic stability.
  • Gaps in Evidence: No direct data on the target compound’s bioactivity or crystallographic parameters (e.g., SHELX-refined structures) were found. Further studies should prioritize enzymatic assays and comparative pharmacokinetic profiling .

Biological Activity

Ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4O4SC_{22}H_{24}N_4O_4S, with a molecular weight of 444.52 g/mol. The compound features a unique imidazoquinazoline structure that is associated with various biological activities.

Property Value
Molecular FormulaC22H24N4O4S
Molecular Weight444.52 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds with imidazo[1,2-c]quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives of this class have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.81 to 250 µg/ml, demonstrating broad-spectrum efficacy compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve the modulation of apoptotic proteins such as Bax and Bcl-2, leading to increased apoptosis rates compared to traditional chemotherapeutic agents like 5-Fluorouracil (5-FU).

Case Study: Apoptosis Induction

In a study assessing the effects of the compound on HeLa cells:

  • IC50 Values : The IC50 value for the compound was found to be significantly lower than that of established chemotherapeutics.
  • Mechanism : The compound induced apoptosis by increasing Bax expression (pro-apoptotic) while decreasing Bcl-2 expression (anti-apoptotic), resulting in a favorable balance promoting cell death .

Pharmacological Mechanisms

The biological activity of this compound is believed to arise from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : It could interact with cellular receptors that mediate growth signals.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis has been observed in related compounds.

Summary of Findings

The biological activity profile of this compound suggests it is a promising candidate for further development in antimicrobial and anticancer therapies. Its multifaceted mechanisms of action warrant additional investigations to fully elucidate its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.